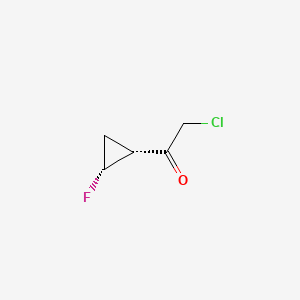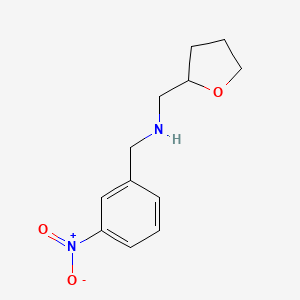
1-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” is an organic compound that features a nitrobenzyl group and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” typically involves the following steps:
Formation of the Nitrobenzyl Intermediate: The nitrobenzyl group can be introduced through nitration of benzyl derivatives.
Coupling with Tetrahydrofuran: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large-scale reactors to perform the nitration and coupling reactions.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism by which “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways through its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)amine
- N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)ethanamine
Uniqueness
- Structural Features : The combination of a nitrobenzyl group and a tetrahydrofuran ring.
- Reactivity : Unique reactivity patterns due to the presence of both nitro and tetrahydrofuran groups.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-[(3-nitrophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-4-1-3-10(7-11)8-13-9-12-5-2-6-17-12/h1,3-4,7,12-13H,2,5-6,8-9H2 |
Clave InChI |
XJMGDFZISCNQAG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


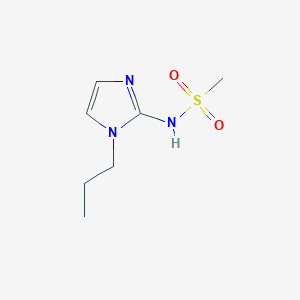
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)

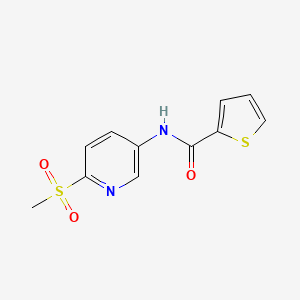
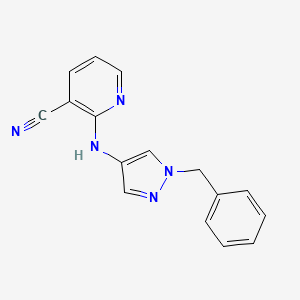
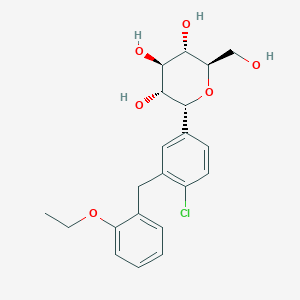
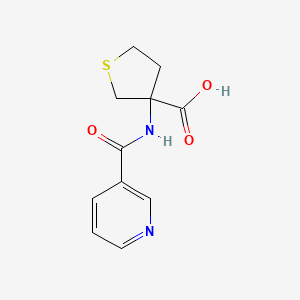
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
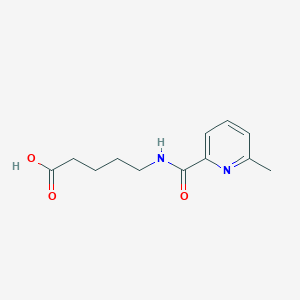
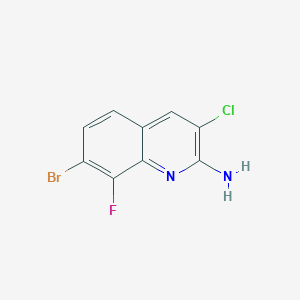
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
